

Application of UNC7467 in Hepatic Steatosis Research

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Compound of Interest

Compound Name: UNC7467

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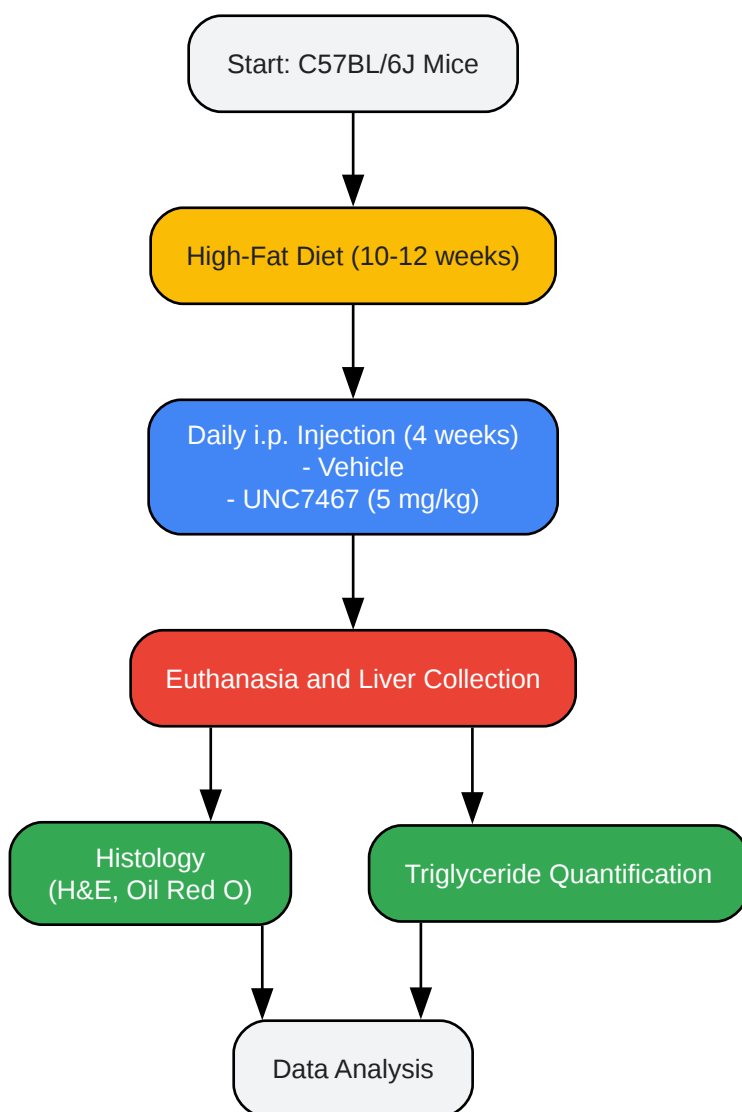
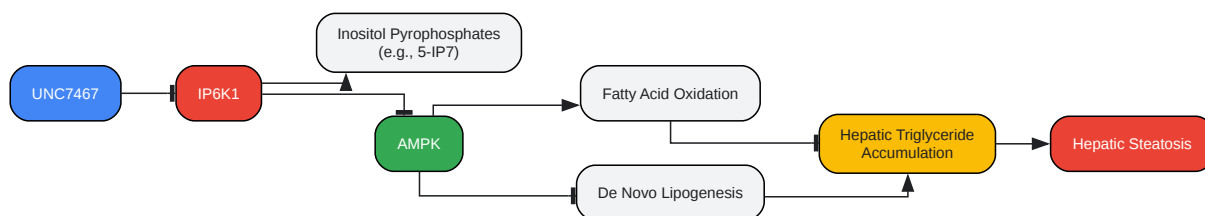
For Researchers, Scientists, and Drug Development Professionals

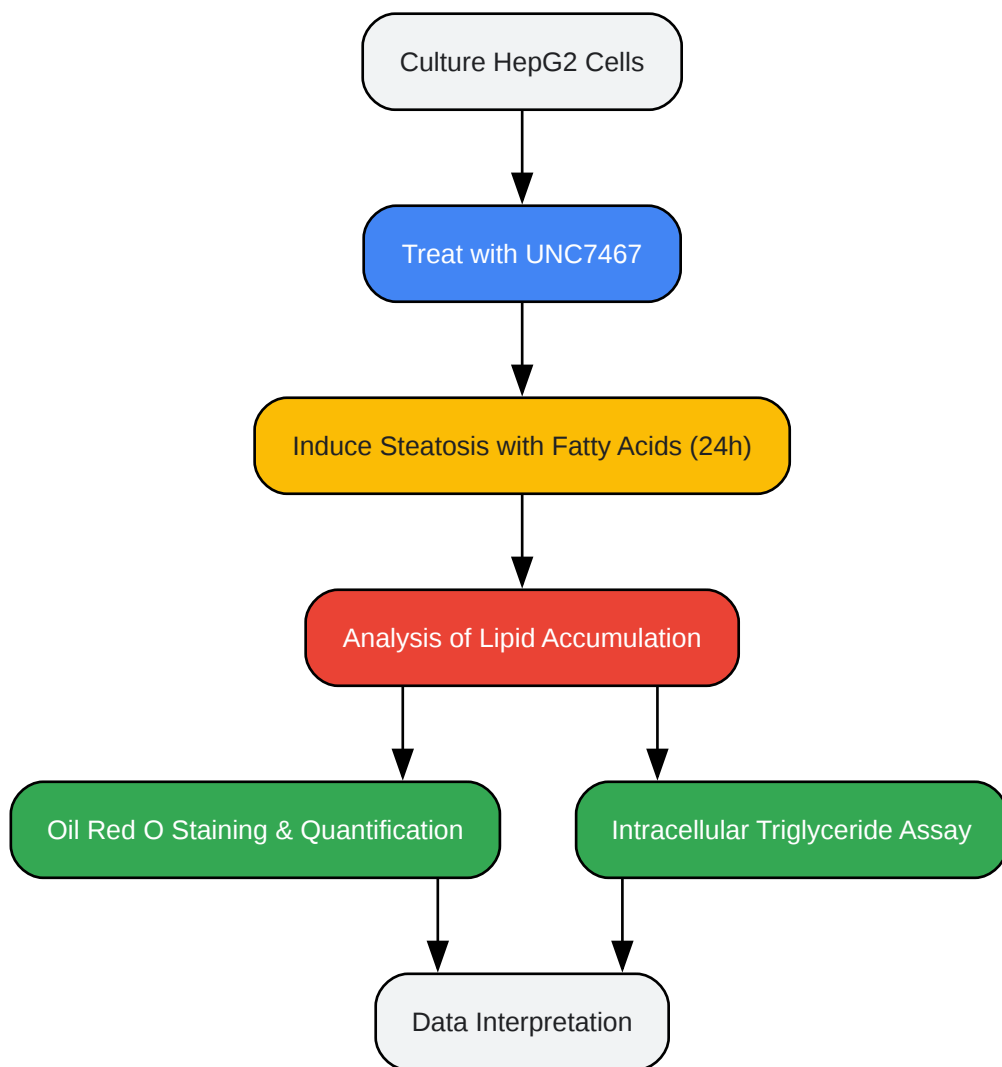
Introduction

UNC7467 is a novel, potent, and selective small molecule inhibitor of inositol hexakisphosphate kinases (IP6K), with high affinity for IP6K1 and IP6K2 isoforms.[1][2] IP6K1 has been identified as a key regulator of energy metabolism and insulin signaling.[3][4] Its inhibition presents a promising therapeutic strategy for metabolic disorders, including obesity and non-alcoholic fatty liver disease (NAFLD), also known as hepatic steatosis. Preclinical studies have demonstrated that **UNC7467** effectively ameliorates diet-induced obesity, improves glucose homeostasis, and significantly reduces hepatic steatosis in mice.[1][2] These application notes provide a comprehensive overview of the use of **UNC7467** in hepatic steatosis research, including its mechanism of action, quantitative in vivo data, and detailed experimental protocols.

Mechanism of Action

UNC7467 exerts its therapeutic effects by inhibiting IP6K1, a key enzyme in the synthesis of inositol pyrophosphates (e.g., 5-IP7). The inhibition of IP6K1 leads to a cascade of downstream effects that collectively combat the pathological features of hepatic steatosis. A primary mechanism is the enhancement of AMP-activated protein kinase (AMPK) activity.[3] Activated AMPK promotes fatty acid oxidation and inhibits lipogenesis, thereby reducing the accumulation of triglycerides in hepatocytes.[5][6] Furthermore, IP6K1 inhibition has been shown to improve insulin signaling by increasing the activity of the protein kinase Akt, which can help to restore metabolic homeostasis in the liver.[3]





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